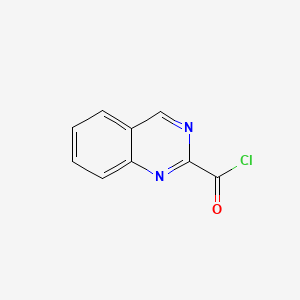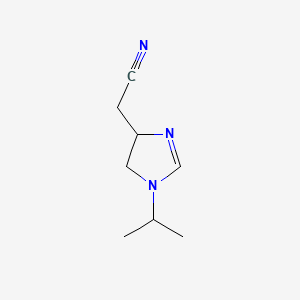
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with methanol in the presence of an acid catalyst to form the desired tetrahydropyridine derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated hydrocarbons.
Applications De Recherche Scientifique
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
2,4,4-Trimethyl-2-pentanol: A related alcohol with different functional groups.
2-Methoxy-2,4,4-trimethylpentane: A structural isomer with different properties.
Uniqueness
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
185120-83-6 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.241 |
Nom IUPAC |
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-9(2,3)6-8(10-7)11-4/h7H,5-6H2,1-4H3 |
Clé InChI |
DQIPQACJLMQSGW-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=N1)OC)(C)C |
Synonymes |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,4,4-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











